![molecular formula C30H28N2O4 B309996 N~4~,N~4~'-bis(4-ethoxyphenyl)[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B309996.png)
N~4~,N~4~'-bis(4-ethoxyphenyl)[1,1'-biphenyl]-4,4'-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide is a compound that belongs to the class of aromatic dicarboxylic acids. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is used in the synthesis of polymers, metal-organic frameworks, and other advanced materials due to its excellent thermal stability and electrical insulation properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with 4-ethoxy-aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide has a wide range of applications in scientific research, including:
作用機序
The mechanism by which Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and carboxylic acid groups allow it to form strong interactions with various substrates, facilitating its role in catalysis and material synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A precursor to the compound, used in similar applications.
4,4’-Stilbenedicarboxylic acid: Another aromatic dicarboxylic acid with similar properties and applications.
Dimethyl biphenyl-4,4’-dicarboxylate: A methyl ester derivative used in polymer synthesis.
Uniqueness
Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide is unique due to its specific structural features, which provide enhanced thermal stability and electrical insulation properties. These characteristics make it particularly valuable in applications requiring high-performance materials, such as advanced electronics and specialized polymers.
特性
分子式 |
C30H28N2O4 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-4-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C30H28N2O4/c1-3-35-27-17-13-25(14-18-27)31-29(33)23-9-5-21(6-10-23)22-7-11-24(12-8-22)30(34)32-26-15-19-28(20-16-26)36-4-2/h5-20H,3-4H2,1-2H3,(H,31,33)(H,32,34) |
InChIキー |
YOOXJYLNAODATK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCC |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)propanamide](/img/structure/B309914.png)
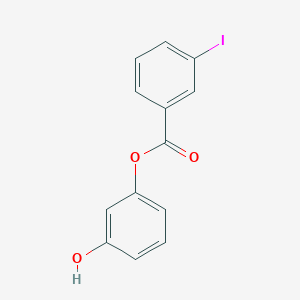

![Methyl 2-[(2,5-dibromobenzoyl)amino]benzoate](/img/structure/B309918.png)
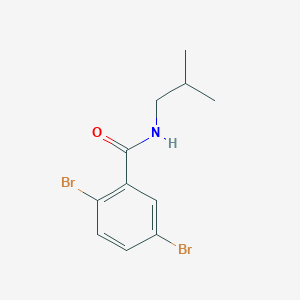
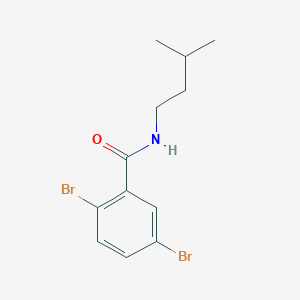
![Ethyl 3-[(2,5-dibromobenzoyl)amino]benzoate](/img/structure/B309923.png)
![Ethyl 2-[(2,5-dibromobenzoyl)amino]benzoate](/img/structure/B309924.png)
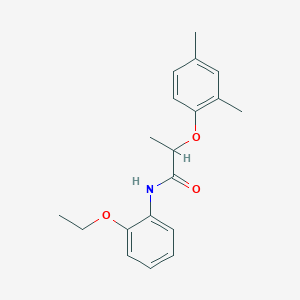
![Ethyl 4-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B309927.png)
![Methyl 4-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B309928.png)

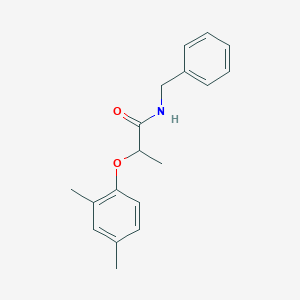
![Ethyl 3-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B309933.png)
